REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][N:7]1[CH:11]=[N:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8]1.CN([CH:21]=[O:22])C.O>C1COCC1>[CH3:6][N:7]1[C:11]([CH:21]=[O:22])=[N:10][C:9]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[N:8]1
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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CN1N=C(N=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
recooled to −78° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature over 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (EtOAc, hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(N=C1C=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |